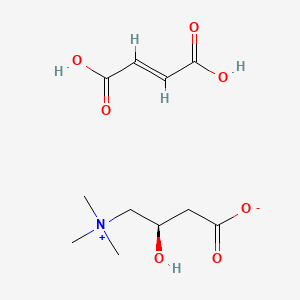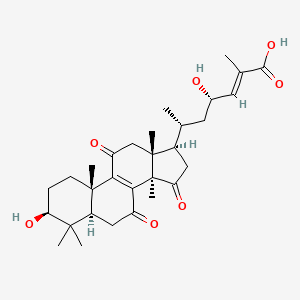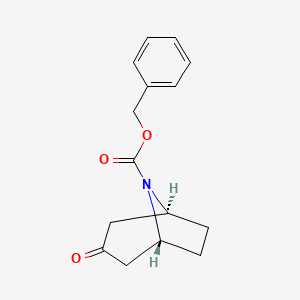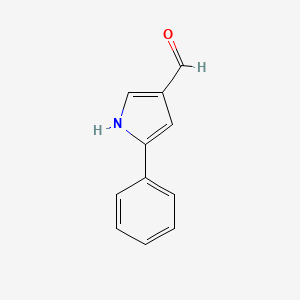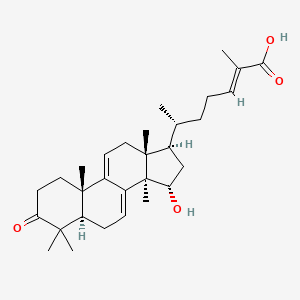
Ácido ganodérico TR
Descripción general
Descripción
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid is a useful research compound. Its molecular formula is C30H44O4 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efectos antitumorales y antimetastásicos
Los ácidos ganodéricos (AG), incluido el ácido ganodérico TR, son ampliamente reconocidos por sus bioactividades únicas, como los efectos antitumorales y antimetastásicos . Se ha informado que exhiben actividades farmacológicas significativas que pueden inhibir el crecimiento de las células tumorales .
Inhibición de la liberación de histamina
Se ha demostrado que el ácido ganodérico TR inhibe la liberación de histamina . Esta propiedad lo hace potencialmente útil en el tratamiento de reacciones alérgicas y afecciones caracterizadas por la liberación inapropiada de histamina .
Inhibición de la síntesis de colesterol
Se ha demostrado que el ácido ganodérico TR inhibe la síntesis de colesterol . Esto podría ser potencialmente beneficioso para controlar los niveles altos de colesterol y las enfermedades cardiovasculares asociadas .
Propiedades antihipertensivas
Se ha informado que el ácido ganodérico TR tiene propiedades antihipertensivas . Esto significa que podría usarse potencialmente en el tratamiento de la presión arterial alta .
Actividad anti-VIH
Se ha demostrado que el ácido ganodérico TR exhibe actividad anti-virus de inmunodeficiencia humana (VIH) . Esto sugiere aplicaciones potenciales en el tratamiento de la infección por VIH .
Biosíntesis en huéspedes heterólogos
Debido a la dificultad en la manipulación genética, el bajo rendimiento y el lento crecimiento de Ganoderma lucidum, el hongo del que se derivan los AG, la biosíntesis de AG en un huésped heterólogo es una alternativa prometedora para su producción eficiente . Esto podría aumentar potencialmente la disponibilidad del ácido ganodérico TR para la investigación y las aplicaciones terapéuticas .
Regulación de la microbiota intestinal
Estudios recientes indican que Ganoderma, incluido el ácido ganodérico TR, ejerce bioactividades como la regulación de la microbiota intestinal . Esto sugiere aplicaciones potenciales en el tratamiento de problemas de salud relacionados con el intestino .
Inhibición de la síntesis de melanina
Se ha demostrado que Ganoderma, incluido el ácido ganodérico TR, inhibe la síntesis de melanina . Esto sugiere aplicaciones potenciales en el tratamiento de trastornos de la pigmentación de la piel .
Mecanismo De Acción
Ganoderic acid TR, also known as (E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid, is a triterpene compound derived from Ganoderma lucidum . This compound has been studied for its wide range of pharmacological activities and therapeutic effects .
Target of Action
Ganoderic acid TR has been found to interact with several targets. It is a broad-spectrum inhibitor against influenza neuraminidases (NAs), particularly H5N1 and H1N1 neuraminidases . It also targets the p53-MDM2 pathway, which plays a crucial role in cancer cell growth and survival . Furthermore, it has been shown to modulate the bile acid receptor FXR , and inhibit the activity of the NLRP3 inflammasome .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular processes. For instance, by inhibiting the interaction of MDM2 and p53, it can induce apoptosis in cancer cells . When it modulates the bile acid receptor FXR, it subsequently regulates neuroimmune and antidepressant behaviors .
Biochemical Pathways
Ganoderic acid TR is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A (Acetyl-CoA) as an initial substrate, which is condensed to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), and then reduced to produce mevalonate . The compound’s interaction with its targets can affect various biochemical pathways, including primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism .
Pharmacokinetics
It is known that the compound’s bioavailability and adme properties can significantly impact its therapeutic effects .
Result of Action
The molecular and cellular effects of ganoderic acid TR’s action are diverse, depending on the target and the context. For instance, it can induce apoptosis in cancer cells , regulate neuroimmune and antidepressant behaviors , and have anti-inflammatory effects .
Action Environment
The production and action of ganoderic acid TR can be influenced by various environmental factors. For instance, the biosynthesis of the compound in Ganoderma lucidum can be regulated by environmental and genetic factors . Moreover, the compound’s action can be affected by the specific cellular and molecular environment in which it is acting.
Análisis Bioquímico
Biochemical Properties
Ganoderic Acid TR is a product of the mevalonate pathway . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . The nature of these interactions involves the condensation of the initial substrate, acetyl-coenzyme A (Acetyl-CoA), to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to produce mevalonate .
Cellular Effects
Ganoderic Acid TR has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to possess a wide range of beneficial health effects, including the amelioration of lipid metabolism in hyperlipidemic mice fed a high-fat diet .
Molecular Mechanism
The molecular mechanism of Ganoderic Acid TR involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with key signaling molecules like ROS, Ca 2+, NO, H 2 S, cAMP, and others in response to environmental factors .
Dosage Effects in Animal Models
The effects of Ganoderic Acid TR vary with different dosages in animal models . For instance, toxicological experiments have validated the protective effects of Ganoderic Acid A against -amanitin-induced liver damage in mice with different durations of Ganoderic Acid A treatment .
Metabolic Pathways
Ganoderic Acid TR is involved in the mevalonate pathway . It interacts with enzymes such as acetyl-CoA acetyltransferase (AACT) and 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) during its biosynthesis . It also has significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism, and so on .
Propiedades
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-23,25,32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,25+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZQBBATMLGADX-VVUVUVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



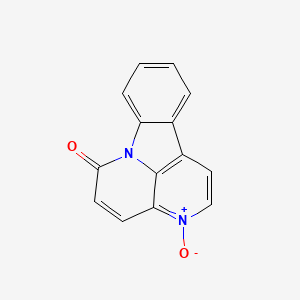
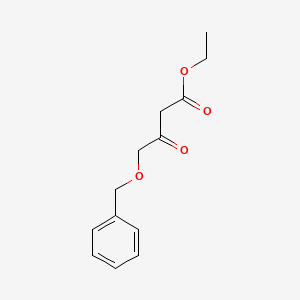

![5'-Dimethoxytrityl-3'-deoxythymidine 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B1631464.png)
